N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-asparaginyl-L-leucyl-L-cysteine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-asparaginyl-L-leucyl-L-cysteine is a complex peptide compound. It is composed of a sequence of amino acids, each contributing to its unique structure and properties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-asparaginyl-L-leucyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-asparaginyl-L-leucyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of the free thiol form of cysteine.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-asparaginyl-L-leucyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-asparaginyl-L-leucyl-L-cysteine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-asparaginyl-L-leucyl-L-cysteine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different biological activities, stability, and reactivity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
921763-81-7 |
---|---|
Molecular Formula |
C28H48N12O9S |
Molecular Weight |
728.8 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C28H48N12O9S/c1-13(2)6-16(23(44)40-20(11-50)27(48)49)36-25(46)18(8-21(30)42)38-24(45)17(7-14-9-33-12-35-14)37-26(47)19(10-41)39-22(43)15(29)4-3-5-34-28(31)32/h9,12-13,15-20,41,50H,3-8,10-11,29H2,1-2H3,(H2,30,42)(H,33,35)(H,36,46)(H,37,47)(H,38,45)(H,39,43)(H,40,44)(H,48,49)(H4,31,32,34)/t15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
QGIGQQTVSJITNG-RABCQHRBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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